![molecular formula C31H32N8O B2457125 N-{3-[benzyl(methyl)amino]propyl}-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butanamide CAS No. 902290-92-0](/img/structure/B2457125.png)
N-{3-[benzyl(methyl)amino]propyl}-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{3-[benzyl(methyl)amino]propyl}-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butanamide is a useful research compound. Its molecular formula is C31H32N8O and its molecular weight is 532.652. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis Techniques and Properties
A practical synthesis method for an orally active CCR5 antagonist showcases the development of complex molecules with potential therapeutic applications. The study by Ikemoto et al. (2005) outlines a method for synthesizing a compound that acts as a CCR5 antagonist, highlighting the intricate steps involved in creating molecules that can interact with specific biological targets. The process involves esterification, intramolecular reactions, and amidation steps, demonstrating the compound's potential in medical research, especially in the context of targeting specific receptors for therapeutic purposes (Ikemoto et al., 2005).
Antiproliferative Activity Against Cancer Cell Lines
The research by Stefely et al. (2010) on N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides introduces a new scaffold for synthesizing compounds that exhibit significant antiproliferative activity against select cancer cell lines. This study highlights the molecule's ability to inhibit cancer cell growth through tubulin polymerization inhibition, G(2)/M-phase arrest, and disruption of microtubule activity in cells. The compound showcases a potential pathway for developing new anticancer agents based on its structural framework (Stefely et al., 2010).
Anticonvulsant Activity
A study by Kamiński et al. (2016) presents the synthesis and evaluation of a series of N-phenyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide and butanamide derivatives, showcasing their potential as hybrid anticonvulsant agents. These compounds, inspired by the fragments of clinically relevant antiepileptic drugs, demonstrated broad spectra of activity across preclinical seizure models, suggesting their utility in developing new treatments for epilepsy (Kamiński et al., 2016).
Novel Heterocyclic Systems
Research on the synthesis and characterization of novel heterocyclic systems, such as those presented by Bremner et al. (1988), offers insights into the creation and study of unique chemical structures. These systems, which include various oxazepine and oxazonine derivatives, demonstrate the possibilities for expanding the chemical space with new molecules that could have diverse scientific and therapeutic applications (Bremner et al., 1988).
Propriétés
IUPAC Name |
N-[3-[benzyl(methyl)amino]propyl]-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H42N8O/c1-37(22-23-12-4-2-5-13-23)21-11-20-32-28(40)19-10-18-27-34-35-31-38(27)26-17-9-8-16-25(26)30-33-29(36-39(30)31)24-14-6-3-7-15-24/h2-7,12-15,25-26,29-30,33,36H,8-11,16-22H2,1H3,(H,32,40) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKPXSJGAFZHCAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCNC(=O)CCCC1=NN=C2N1C3CCCCC3C4N2NC(N4)C5=CC=CC=C5)CC6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H42N8O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

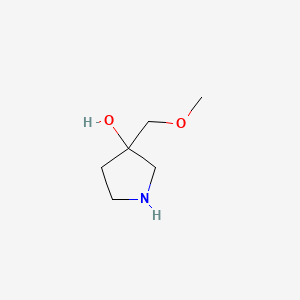
![1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride](/img/structure/B2457044.png)
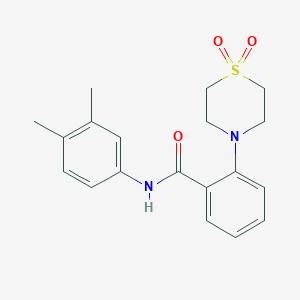
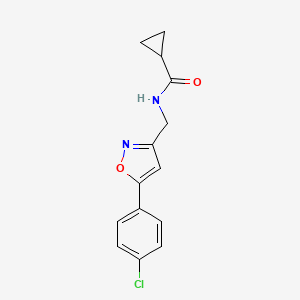

![N-(3-chloro-4-fluorophenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2457052.png)
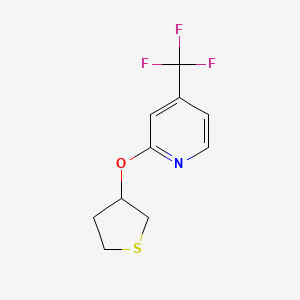
![1-(4-methoxybenzo[d]thiazol-2-yl)-N-(1-methoxypropan-2-yl)azetidine-3-carboxamide](/img/structure/B2457055.png)
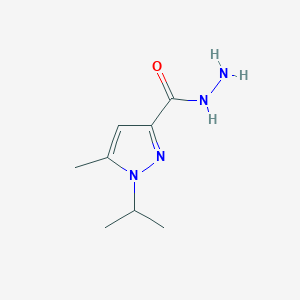
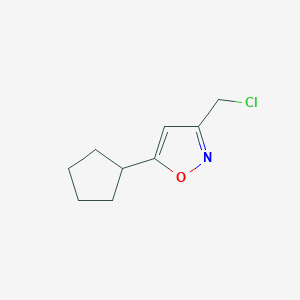
![2,5-Dichlorophenyl 2-[(phenylsulfonyl)anilino]acetate](/img/structure/B2457061.png)
![1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-fluorophenyl)methyl)piperidine-4-carboxamide](/img/structure/B2457063.png)

![N-(2-fluorophenyl)-2-[1-(2-methoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2457065.png)